p-Tyramine-d4 Hydrochloride
p-Tyramine-d4 Hydrochloride
Tyramine-d4 is intended for use as an internal standard for the quantification of tyramine by GC- or LC-MS. Tyramine is a tyrosine-derived endogenous and dietary monoamine and trace amine-associated receptor 1 (TAAR1) agonist. It activates TAAR1 (EC50s = 0.08, 0.69, and 2.26 µM for rat, mouse, and human-rat chimera receptors, respectively). Tyramine also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus (IC50s = 40.6 and 119 nM, respectively).
Brand Name:
Vulcanchem
CAS No.:
1189884-47-6
VCID:
VC0021550
InChI:
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2;
SMILES:
C1=CC(=CC=C1CCN)O.Cl
Molecular Formula:
C8H12ClNO
Molecular Weight:
177.66 g/mol
p-Tyramine-d4 Hydrochloride
CAS No.: 1189884-47-6
Cat. No.: VC0021550
Molecular Formula: C8H12ClNO
Molecular Weight: 177.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Tyramine-d4 is intended for use as an internal standard for the quantification of tyramine by GC- or LC-MS. Tyramine is a tyrosine-derived endogenous and dietary monoamine and trace amine-associated receptor 1 (TAAR1) agonist. It activates TAAR1 (EC50s = 0.08, 0.69, and 2.26 µM for rat, mouse, and human-rat chimera receptors, respectively). Tyramine also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus (IC50s = 40.6 and 119 nM, respectively). |
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CAS No. | 1189884-47-6 |
Molecular Formula | C8H12ClNO |
Molecular Weight | 177.66 g/mol |
IUPAC Name | 4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride |
Standard InChI | InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; |
Standard InChI Key | RNISDHSYKZAWOK-NXMSQKFDSA-N |
Isomeric SMILES | [2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl |
SMILES | C1=CC(=CC=C1CCN)O.Cl |
Canonical SMILES | C1=CC(=CC=C1CCN)O.Cl |
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